molecular formula C10H10N4O B2513338 8-Amino-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-2-one CAS No. 1368315-17-6

8-Amino-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-2-one

Cat. No. B2513338
CAS RN: 1368315-17-6
M. Wt: 202.217
InChI Key: FLMSZBWBMSBXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Amino-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-2-one” is a complex organic compound. It belongs to the class of compounds known as pyrimido[1,2-a]benzimidazoles . These compounds are nitrogen-containing heterocycles and form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .


Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles has been a subject of research over the past decade . A three-component synthesis of these compounds has been performed by combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides . This method involves a sequential combination of Sonogashira reaction with [3+3] cyclocondensation . Compounds can also be obtained via ytterbium-catalyzed cascade cyclization involving indoles, terminal alkynes, and aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The compound contains a pyrimidine ring fused to a benzimidazole ring . The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. One proposed reaction involves the exocyclic amino group of the amino-pyrimidine attacking the active CC double bond of enaminone . This results in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .

Future Directions

The future directions for research on “8-Amino-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-2-one” could include further exploration of its synthesis, determination of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential therapeutic applications. Given the biological activity of similar compounds , it could be a promising candidate for drug development.

properties

IUPAC Name

8-amino-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-6-1-2-8-7(5-6)12-10-13-9(15)3-4-14(8)10/h1-2,5H,3-4,11H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMSZBWBMSBXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=C(C=C3)N)N=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.